molecular formula C12H11Cl2N3OS B4407054 N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4407054
M. Wt: 316.2 g/mol
InChI Key: XFVFTKJKJNKGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, commonly known as DMTA, is a chemical compound that has been widely used in scientific research for its various applications. DMTA is a thioacetamide derivative that has been synthesized through various methods and has been found to have numerous biochemical and physiological effects.

Scientific Research Applications

DMTA has been widely used in scientific research for its various applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. DMTA has also been used as a precursor for the synthesis of other thioacetamide derivatives.

Mechanism of Action

The mechanism of action of DMTA is not fully understood. However, it has been suggested that DMTA exerts its anti-inflammatory and anti-tumor effects through the inhibition of NF-κB activation. DMTA has also been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
DMTA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory markers, such as COX-2 and iNOS. DMTA has also been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and melanoma cells.

Advantages and Limitations for Lab Experiments

DMTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMTA has also been found to have low toxicity in vitro and in vivo. However, one limitation of DMTA is its low solubility in water, which can affect its bioavailability in vivo.

Future Directions

There are several future directions for the use of DMTA in scientific research. One potential application is in the development of novel anti-inflammatory and anti-tumor drugs. DMTA can also be used as a tool for studying the mechanism of NF-κB activation and the role of inflammation in various diseases. Additionally, the synthesis of new thioacetamide derivatives using DMTA as a precursor can lead to the discovery of new compounds with unique biochemical and physiological effects.
Conclusion:
In conclusion, DMTA is a thioacetamide derivative that has been widely used in scientific research for its various applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMTA have been discussed in this paper. DMTA has shown promising results in the development of novel anti-inflammatory and anti-tumor drugs and can be used as a tool for studying the mechanism of NF-κB activation and the role of inflammation in various diseases.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c1-17-5-4-15-12(17)19-7-11(18)16-10-3-2-8(13)6-9(10)14/h2-6H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVFTKJKJNKGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 2
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N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 3
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N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 4
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N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 5
N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 6
N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

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